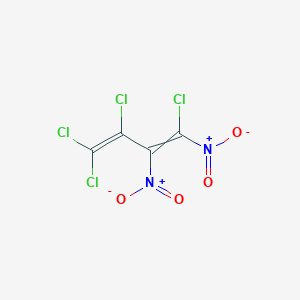![molecular formula C19H20O5 B14309828 [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid CAS No. 113527-40-5](/img/structure/B14309828.png)
[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a naphthalene ring and an oxolane ring connected to a propanedioic acid moiety. It is of interest due to its unique structure and potential applications.
Chemical Formula: C19H20O5
Common Name: [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid
Preparation Methods
Synthetic Routes: The synthesis of this compound involves connecting the naphthalene and oxolane rings to the propanedioic acid core. Specific synthetic routes may vary, but one approach could involve multi-step reactions.
Reaction Conditions: These conditions depend on the chosen synthetic pathway, but typical steps might include cyclization reactions, esterification, and acid-base reactions.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromic acid may be used. Reduction could involve hydrogenation with a metal catalyst. Substitution reactions may occur with nucleophiles.
Major Products: These reactions can yield derivatives of [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid, such as esters, amides, or other functionalized forms.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations may explore its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: It could serve as a lead compound for drug development, targeting specific pathways.
Industry: Applications might include materials science or specialty chemicals.
Mechanism of Action
Targets: The compound’s effects could involve interactions with enzymes, receptors, or cellular components.
Pathways: It may modulate metabolic pathways, signal transduction, or gene expression.
Comparison with Similar Compounds
Uniqueness: [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid stands out due to its fused ring system and dual functional groups.
Similar Compounds: Other related compounds include 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester and naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate .
Properties
CAS No. |
113527-40-5 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-16-6-3-9-24-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,20,21)(H,22,23) |
InChI Key |
UFPLEVXTSJRMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(CC2=CC3=CC=CC=C3C=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



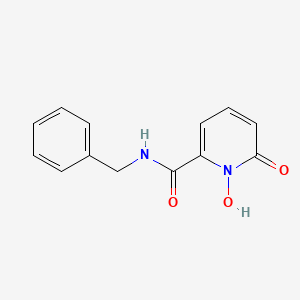
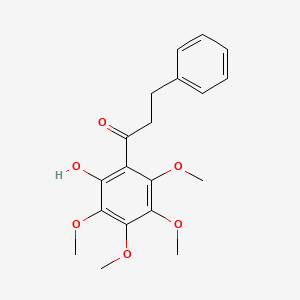
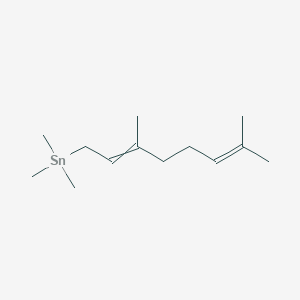

![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
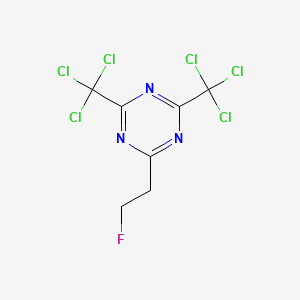



![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)


